Navoximod phosphate

Description

The Role of Tryptophan Catabolism in Immune Regulation and Pathological States

Tryptophan is an essential amino acid, meaning the body cannot produce it, and it must be obtained from dietary sources. mdpi.com Its metabolism occurs primarily through three pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the gut microbiota pathway. mdpi.comfrontiersin.org The kynurenine pathway is responsible for the degradation of approximately 95% of tryptophan and is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). mdpi.comwikipedia.org

The breakdown of tryptophan along the kynurenine pathway produces several bioactive metabolites, collectively known as kynurenines. spandidos-publications.com This process has profound effects on the immune system through two primary mechanisms:

Tryptophan Depletion: The enzymatic activity of IDO leads to a localized depletion of tryptophan. spandidos-publications.com This "starvation" state can induce a stress response in immune cells, particularly T cells, impairing their activation and proliferation. fortislife.com

Kynurenine Accumulation: The accumulation of kynurenine and its derivatives acts as a signaling molecule. nih.gov Kynurenine is a natural ligand for the aryl hydrocarbon receptor (AhR), and its binding can suppress the function of effector T cells and promote the generation and activity of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.govspandidos-publications.comnih.gov

In healthy individuals, this pathway helps to control inflammation and prevent excessive immune responses. nih.gov However, in pathological states such as cancer, tumor cells can exploit the IDO pathway to create an immunosuppressive microenvironment, allowing them to evade detection and destruction by the immune system. wikipedia.orgbmj.com The expression of IDO by tumor cells or immune cells within the tumor microenvironment is often associated with a poorer prognosis. fortislife.comfrontiersin.org Dysregulation of tryptophan metabolism is also linked to cardiovascular diseases, neurodegenerative disorders, and inflammatory bowel disease. mdpi.comfrontiersin.org

Indoleamine 2,3-Dioxygenase 1 (IDO1) as a Key Immunological Checkpoint Target

There are two forms of the IDO enzyme, IDO1 and IDO2. spandidos-publications.com While the function of IDO2 is still being fully elucidated, IDO1 is recognized as a significant immunological checkpoint. spandidos-publications.comwikipedia.org Immune checkpoints are molecules that regulate the duration and intensity of an immune response. google.com Cancer cells can co-opt these checkpoints to suppress the anti-tumor immune response. google.com

IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan degradation. wikipedia.orgbmj.com Its expression is typically low in normal tissues but can be strongly induced by pro-inflammatory signals, most notably interferon-gamma (IFN-γ). wikipedia.orgfrontiersin.org This induction in various cell types, including antigen-presenting cells (APCs), endothelial cells, and tumor cells, serves as a negative feedback mechanism to dampen excessive inflammation. spandidos-publications.combmj.com

The role of IDO1 in creating an immunosuppressive tumor microenvironment has made it an attractive target for cancer immunotherapy. fortislife.comacs.org By inhibiting IDO1, the goal is to restore the local tryptophan concentration and reduce the levels of immunosuppressive kynurenines, thereby "releasing the brakes" on the anti-tumor immune response and enhancing the efficacy of other immunotherapies. fortislife.comlabcorp.com

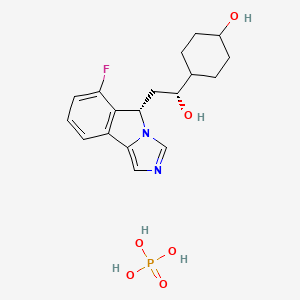

Navoximod (B609430) Phosphate (B84403): An Indoleamine 2,3-Dioxygenase Inhibitor for Research Applications

Navoximod, also known as GDC-0919 or NLG-919, is a potent and orally bioavailable small-molecule inhibitor of the IDO1 enzyme. medchemexpress.commdpi.com It is classified as a type III inhibitor, meaning it preferentially binds to the ferric holo-form of IDO1. acs.org In preclinical research, Navoximod has demonstrated the ability to block IDO1 activity, leading to a decrease in kynurenine levels. bmj.com

In cell-based assays, Navoximod has shown a potency (EC50) of 70-90 nM. medchemexpress.combmj.com Research using co-cultures of IDO1-expressing cells and T cells has shown that Navoximod can reverse IDO-mediated T cell suppression and restore robust T cell responses. medchemexpress.com

Preclinical studies in mouse models have indicated that Navoximod can effectively reduce plasma and tissue kynurenine concentrations. medchemexpress.com Furthermore, research has explored its use in combination with other immunotherapies, such as PD-L1 inhibitors, with the hypothesis that blocking both the IDO1 pathway and another immune checkpoint could lead to a more effective anti-tumor response. aacrjournals.org Clinical trials have been conducted to evaluate Navoximod, both as a single agent and in combination with other therapies, in patients with advanced solid tumors. bmj.comaacrjournals.orgmycancergenome.org These studies have provided valuable data on its pharmacokinetic and pharmacodynamic properties. bmj.com

Structure

3D Structure of Parent

Properties

CAS No. |

1793075-63-4 |

|---|---|

Molecular Formula |

C18H24FN2O6P |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol;phosphoric acid |

InChI |

InChI=1S/C18H21FN2O2.H3O4P/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11;1-5(2,3)4/h1-3,9-12,15,17,22-23H,4-8H2;(H3,1,2,3,4)/t11?,12?,15-,17+;/m0./s1 |

InChI Key |

GJKNKBNFVIDKPJ-YJPKOLKOSA-N |

Isomeric SMILES |

C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O.OP(=O)(O)O |

Canonical SMILES |

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O.OP(=O)(O)O |

Origin of Product |

United States |

Q & A

Q. What is the mechanism of action of Navoximod phosphate in inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), and what experimental approaches validate this mechanism?

Navoximod phosphate acts as a competitive inhibitor of IDO1, an enzyme that metabolizes tryptophan into kynurenine, thereby modulating immune tolerance in tumor microenvironments. To validate this mechanism:

- Conduct in vitro enzyme inhibition assays using recombinant IDO1, measuring kynurenine production via HPLC or spectrophotometry .

- Use murine tumor models to assess systemic and intratumoral IDO1 activity, correlating kynurenine/tryptophan ratios with tumor growth inhibition .

- Validate target engagement in clinical trials by analyzing plasma/tissue samples for pharmacodynamic markers (e.g., kynurenine levels) .

Q. What are the standard assays for quantifying Navoximod phosphate in biological matrices, and how are they optimized?

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

- Prepare phosphate-perchlorate buffer and mobile phase as per chromatographic system requirements .

- Use a reverse-phase C18 column with gradient elution to separate Navoximod from metabolites.

- Validate assays for sensitivity (limit of quantification ≤10 nM), precision (CV <15%), and recovery (>80%) using spiked plasma samples .

- Phosphate-Specific Assays:

- For phosphate-containing formulations, employ spectrophotometric methods with standard curves (e.g., 0–50 µM phosphate) and blank correction to avoid interference .

Q. How should researchers design pharmacokinetic (PK) studies for Navoximod phosphate in preclinical models?

- Dosing Regimens: Administer single and multiple doses (oral/intravenous) to assess linearity and accumulation.

- Sample Collection: Collect plasma/tissues at predefined intervals (e.g., 0.5, 1, 4, 24 hours post-dose) .

- Data Analysis: Calculate AUC, Cmax, and half-life using non-compartmental modeling. Apply statistical tools like LINEST in Excel to compute regression errors and confidence intervals .

Q. What are the critical parameters for ensuring reproducibility in Navoximod phosphate efficacy studies?

- Animal Models: Use immunocompetent mice with syngeneic tumors (e.g., CT26 or B16F10) to preserve IDO1-mediated immune suppression .

- Dose Optimization: Perform dose-ranging studies (e.g., 50–300 mg/kg) to establish the minimum effective dose without toxicity.

- Control Groups: Include vehicle controls and reference inhibitors (e.g., epacadostat) to benchmark efficacy .

Q. How can researchers address batch-to-batch variability in Navoximod phosphate synthesis for in vitro studies?

- Purity Analysis: Use NMR and HPLC to verify chemical identity (>95% purity) and exclude contaminants like unreacted intermediates .

- Stability Testing: Store compounds in desiccated conditions at -80°C and monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What experimental strategies are recommended to evaluate synergistic effects between Navoximod phosphate and immune checkpoint inhibitors (e.g., anti-PD-L1)?

- Combination Trial Design:

- Phase I studies should use a 3+3 dose-escalation design to establish safety and recommended Phase II doses (RP2D) for combination therapies .

- Assess immune cell infiltration (e.g., CD8+ T cells) via flow cytometry and spatial transcriptomics in tumor biopsies .

Q. How should contradictory efficacy data from clinical trials of Navoximod phosphate be methodologically reconciled?

- Meta-Analysis Framework:

- Aggregate data from Phase Ia/Ib trials (e.g., Nayak-Kapoor et al. 2018 vs. Jung et al. 2019) .

- Adjust for covariates like tumor type, prior therapies, and IDO1 expression levels using multivariate regression .

Q. What methodologies are critical for investigating acquired resistance to Navoximod phosphate in long-term treatment models?

- Resistance Induction: Treat tumor cell lines with subtherapeutic Navoximod doses over 6–12 months, monitoring IDO1 mutations via whole-exome sequencing .

- Functional Validation: Use CRISPR-Cas9 to reintroduce identified mutations into naïve cells and assess inhibitor binding via surface plasmon resonance (SPR) .

Q. How can researchers optimize experimental conditions for high-throughput screening (HTS) of Navoximod phosphate analogs?

Q. What statistical approaches are recommended for analyzing Navoximod phosphate’s impact on tumor immune microenvironment heterogeneity?

- Spatial Analysis: Apply imaging mass cytometry (IMC) to quantify immune cell distributions and correlate with Navoximod exposure .

- Machine Learning: Use unsupervised clustering (e.g., t-SNE) to identify patient subgroups with distinct immune profiles and treatment responses .

Data Presentation and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.